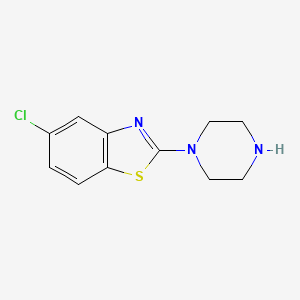
5-Chloro-2-piperazin-1-yl-benzothiazole
Cat. No. B8340889
M. Wt: 253.75 g/mol
InChI Key: GRPAYAOSHWYGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07429585B2
Procedure details


A mixture of 0.49 mmol 2,5-dichlorobenzothiazole (CA=[2941-48-2]), 1.47 mmol of piperazine and 1.47 mmol of triethylamine in 5 ml of tetrahydrofuran in a sealed tube was heated at 160° C. for 5 min under microwave irradiation. The reaction mixture was concentrated, and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a white solid.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:5]=2[N:6]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(CC)CC)C>O1CCCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:6][C:5]=2[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.49 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC2=C(N1)C=C(C=C2)Cl
|
|
Name
|
|
|
Quantity
|
1.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
1.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography (SiO2, methanol/dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(N=C(S2)N2CCNCC2)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

